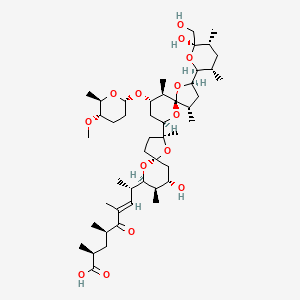

4'-O-Demethyldianemycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELYAZAWTURXNF-KWJIWYEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H78O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318435 | |

| Record name | Dianemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35865-33-9 | |

| Record name | Dianemycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35865-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 4'-O-Demethyldianemycin

A comprehensive overview of the synthesis and characterization of the polyether antibiotic 4'-O-Demethyldianemycin remains challenging due to the limited availability of detailed experimental data in publicly accessible literature. The primary source for its initial characterization, a 1981 publication, provides foundational knowledge but lacks the granular detail required for a complete technical guide. This document summarizes the available information and outlines the necessary experimental approaches based on standard methodologies for natural product chemistry.

Introduction

This compound is a polyether antibiotic belonging to the ionophore class of compounds. It is a derivative of dianemycin (B1235674), produced by the bacterium Streptomyces hygroscopicus TM-531, and exhibits activity against Gram-positive bacteria. The structural distinction of this compound from its parent compound, dianemycin, is the absence of a methyl group at the 4'-oxygen position. This modification can potentially alter its biological activity and physicochemical properties.

Synthesis / Isolation

Alternatively, a potential synthetic route would involve the selective demethylation of dianemycin at the 4'-O position. While general methods for O-demethylation of complex natural products exist, a protocol specifically optimized for dianemycin has not been found in the reviewed literature.

Hypothetical Demethylation Workflow:

Caption: Hypothetical workflow for the synthesis of this compound via demethylation of dianemycin.

Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of the molecule and confirming the position of the demethylation. Both ¹H and ¹³C NMR would be employed.

Expected Spectral Features:

-

¹H NMR: The spectrum would be complex due to the numerous stereocenters and protons in the molecule. Key signals would include those for the sugar moieties, the polyether backbone, and methyl groups. The absence of a methoxy (B1213986) signal around 3-4 ppm, which would be present in the spectrum of dianemycin, would be a key indicator of successful demethylation.

-

¹³C NMR: The carbon spectrum would provide information on the number and types of carbon atoms. The chemical shift of the C4' carbon would be significantly different from that in dianemycin, confirming the demethylation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Quantitative Data Summary (Hypothetical):

| Parameter | Dianemycin (Expected) | This compound (Expected) |

| Molecular Formula | C₄₇H₇₈O₁₄ | C₄₆H₇₆O₁₄ |

| Molecular Weight | 867.1 g/mol | 853.1 g/mol |

| ¹H NMR (4'-OCH₃) | ~3.5 ppm (s, 3H) | Absent |

| ¹³C NMR (4'-OCH₃) | ~55-60 ppm | Absent |

Experimental Protocols (General)

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available. The following are generalized procedures based on standard practices in natural product chemistry.

General Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

General Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Calibrate the instrument to ensure high mass accuracy.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected molecular formula.

Experimental Workflow for Characterization:

Caption: General experimental workflow for the characterization of this compound.

Conclusion

While this compound is a known natural product with potential biological activity, a comprehensive technical guide on its synthesis and characterization is hampered by the lack of detailed, publicly available experimental data. The information presented here is based on the foundational literature and general chemical principles. Further research and publication of detailed synthetic and analytical procedures are necessary to provide a complete and reproducible guide for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4'-O-Demethyldianemycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. It exhibits activity primarily against Gram-positive bacteria. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety profile. This technical guide provides a summary of the available and predicted physicochemical data for this compound and outlines the standard experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive literature search revealed limited experimentally determined physicochemical data for this compound. The available data, primarily the melting point, is presented below, supplemented with computationally predicted values for other key parameters. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Data Source |

| Molecular Formula | C₄₆H₇₅NaO₁₄ | BOC Sciences |

| Molecular Weight | 875.06 g/mol | BOC Sciences |

| Melting Point | 252.1-253.2°C | Experimental Data from BOC Sciences[] |

| Predicted logP | 5.98 ± 0.57 | Computational Prediction |

| Predicted Solubility | LogS: -6.23 | Computational Prediction |

| Predicted pKa | Acidic: 4.13 ± 0.10 | Computational Prediction |

Note: Predicted values were obtained using established computational models and should be interpreted as estimates.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Protocol:

-

Sample Preparation: A small amount of the purified crystalline this compound is finely powdered.

-

Loading: The powdered sample is packed into a thin-walled capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is a common technique for its determination.

Protocol:

-

Equilibration: An excess amount of this compound is added to a specific volume of the solvent (e.g., water, phosphate-buffered saline at various pH values). The mixture is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is critical for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method using n-octanol and water is the traditional approach.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-O-Demethyldianemycin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and data integral to the structural determination of 4'-O-Demethyldianemycin, a polyether antibiotic produced by Streptomyces hygroscopicus TM-531. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and illustrate the logical workflow employed in its characterization.

Introduction

This compound, also known as TM-531B, is a naturally occurring analog of the ionophorous antibiotic dianemycin (B1235674).[1] Produced by the fermentation of Streptomyces hygroscopicus TM-531, this compound exhibits activity against gram-positive bacteria.[] Its structural elucidation is pivotal for understanding its mechanism of action, structure-activity relationships, and potential for therapeutic development. The core challenge in its characterization lies in distinguishing it from dianemycin, specifically confirming the absence of a methyl group at the 4'-oxygen position. This guide outlines the key spectroscopic evidence and experimental procedures that establish its unique molecular structure.

Experimental Protocols

The structure elucidation of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.

Fermentation and Isolation

-

Producing Organism: Streptomyces hygroscopicus TM-531.

-

Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. The active compounds are extracted from the mycelium using an organic solvent such as methanol (B129727) or acetone.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to separate compounds based on their polarity, concentrating the polyether antibiotics in the organic phase.

Purification

-

Silica (B1680970) Gel Chromatography: The concentrated organic extract is fractionated using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol) to separate the components based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions containing the target compound is achieved using preparative TLC.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure sample for spectroscopic analysis.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

¹H NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the assembly of molecular fragments.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its parent compound, dianemycin, for comparative purposes.

Table 1: Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| Dianemycin | C₄₇H₇₈O₁₄ | 866.5392 | 866.5390 |

| This compound | C₄₆H₇₆O₁₄ | 852.5235 | 852.5230 |

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Key Carbons

| Carbon Atom | Dianemycin | This compound | Δδ (ppm) |

| C-3' | ~78.5 | ~78.0 | -0.5 |

| C-4' | ~85.0 | ~75.0 | -10.0 |

| C-5' | ~72.0 | ~71.5 | -0.5 |

| 4'-OCH₃ | ~56.0 | - | - |

Note: The chemical shift values are approximate and may vary slightly depending on the solvent and experimental conditions. The significant upfield shift of C-4' is a key indicator of the demethylation.

Table 3: Comparative ¹H NMR Data

| Proton | Dianemycin | This compound |

| 4'-OCH₃ | ~3.4 ppm (singlet, 3H) | Absent |

| 4'-OH | - | Present (broad singlet, exchangeable with D₂O) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Structure Elucidation Logic

The definitive structure of this compound was established through a deductive process based on the comparison of its spectroscopic data with that of the known compound, dianemycin.

-

Molecular Formula Determination: High-resolution mass spectrometry indicated a molecular formula of C₄₆H₇₆O₁₄, which is 14 mass units (CH₂) less than that of dianemycin (C₄₇H₇₈O₁₄). This difference strongly suggested the absence of a methyl group.

-

¹H NMR Analysis: The ¹H NMR spectrum of this compound was largely superimposable with that of dianemycin, with one notable exception: the absence of a sharp singlet at approximately 3.4 ppm, which corresponds to the methoxy (B1213986) protons at the 4'-position in dianemycin. Furthermore, the appearance of a broad, D₂O-exchangeable signal indicated the presence of a new hydroxyl group.

-

¹³C NMR Analysis: The ¹³C NMR spectrum provided conclusive evidence for the site of demethylation. The signal corresponding to the methoxy carbon (4'-OCH₃) at around 56.0 ppm in dianemycin was absent in the spectrum of this compound. Crucially, the carbon at the 4'-position (C-4') exhibited a significant upfield shift of approximately 10 ppm. This shielding effect is a well-established consequence of replacing an O-methyl group with a hydroxyl group. The chemical shifts of other nearby carbons (C-3' and C-5') showed only minor changes, pinpointing the modification to the 4'-position.

-

2D NMR Confirmation: 2D NMR experiments, such as HMBC, would further confirm the structure by showing correlations from the protons on the sugar ring to the surrounding carbons, and importantly, the lack of a correlation from any proton to a methoxy carbon at the 4'-position.

Caption: Deductive logic for confirming the structure of this compound.

Conclusion

The structure of this compound has been unequivocally determined through a combination of isolation, purification, and extensive spectroscopic analysis. The key evidence for its structural assignment as the 4'-O-demethylated analog of dianemycin is the mass difference of 14 amu, the absence of the characteristic 4'-O-methyl signal in both ¹H and ¹³C NMR spectra, and the significant upfield shift of the C-4' carbon signal. This detailed characterization provides a solid foundation for further investigation into its biological activity and potential as a therapeutic agent.

References

The Quest for Novel Dianemycin Analogues: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianemycin (B1235674), a member of the polyether ionophore class of antibiotics, presents a compelling scaffold for the development of novel antimicrobial agents. Its inherent ability to transport cations across biological membranes offers a potent mechanism of action against a range of pathogens. However, the exploration of dianemycin analogues remains a relatively nascent field. This technical guide provides a comprehensive overview of the strategies and methodologies required for the discovery, synthesis, and evaluation of novel dianemycin analogues. Drawing parallels from the more extensively studied polyether ionophores, such as monensin (B1676710) and salinomycin, this document outlines detailed experimental protocols, data presentation strategies, and the elucidation of molecular mechanisms, offering a foundational framework for researchers venturing into this promising area of drug discovery.

Introduction to Dianemycin and the Polyether Ionophores

Dianemycin is a naturally occurring polyether antibiotic produced by Streptomyces hygroscopicus. Like other members of its class, its structure is characterized by a backbone of repeating ether-containing rings, culminating in a terminal carboxylic acid group. This unique architecture enables dianemycin to form lipid-soluble complexes with various cations (e.g., K+, Na+, H+), facilitating their transport across cellular membranes. This disruption of the natural ion gradients is the primary basis of its antimicrobial activity.

The development of novel analogues of polyether ionophores is driven by the need to enhance their therapeutic index—to improve efficacy against target pathogens while minimizing off-target toxicity to host cells. Key goals in analogue development include:

-

Increased Selectivity: Enhancing the affinity for bacterial membranes over mammalian cell membranes.

-

Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Broadened Spectrum of Activity: Extending efficacy to a wider range of bacterial species, including drug-resistant strains.

-

Reduced Toxicity: Minimizing adverse effects on host organisms.

Strategies for the Discovery of Novel Dianemycin Analogues

The discovery of novel dianemycin analogues can be approached through two primary strategies: semi-synthesis and total synthesis.

Semi-synthesis

Semi-synthesis involves the chemical modification of the natural dianemycin scaffold. This approach is often more practical and cost-effective than total synthesis. Key modifications can include:

-

Esterification or Amidation of the Carboxylic Acid: Altering the polarity and ion-binding properties of the molecule.

-

Modification of Hydroxyl Groups: Introducing new functional groups to explore structure-activity relationships (SAR).

-

Derivatization of the Polyether Backbone: Although more challenging, selective modifications can yield novel analogues with unique properties.

Total Synthesis

Total synthesis allows for the creation of entirely novel dianemycin analogues with significant structural deviations from the natural product. This approach offers the greatest flexibility in molecular design but is also the most resource-intensive.

Experimental Protocols

General Protocol for the Semi-synthesis of Dianemycin Ester Analogues

-

Dissolution: Dissolve dianemycin (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Activation: Add a coupling agent (e.g., DCC, EDC; 1.2 equivalents) and a catalyst (e.g., DMAP; 0.1 equivalents).

-

Alcohol Addition: Add the desired alcohol (1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) by-product. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the purified analogue using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilution: Prepare a two-fold serial dilution of the dianemycin analogue in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Membrane Permeability Assay using SYTOX Green

-

Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer (e.g., PBS).

-

SYTOX Green Addition: Add SYTOX Green nucleic acid stain to the bacterial suspension. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

-

Analogue Treatment: Add the dianemycin analogue at various concentrations to the bacterial suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Data Presentation

Quantitative data for novel dianemycin analogues should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Biological Activity of Novel Dianemycin Analogues

| Analogue ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | Cytotoxicity (IC₅₀, µM) vs. HeLa cells |

| DN-01 | Methyl Ester | 8 | 4 | 25 |

| DN-02 | Ethyl Ester | 16 | 8 | 30 |

| DN-03 | Propyl Ester | 16 | 8 | 45 |

| DN-04 | Benzyl Ester | 32 | 16 | >100 |

| Dianemycin | (Parent) | 4 | 2 | 15 |

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of Dianemycin

The primary mechanism of action of dianemycin is the disruption of cellular ion homeostasis. This process can be visualized as a cyclical transport of cations across the bacterial cell membrane.

Caption: Proposed ionophore mechanism of Dianemycin.

Experimental Workflow for Semi-synthesis and Screening

The workflow for generating and evaluating novel dianemycin analogues involves a cyclical process of synthesis, purification, characterization, and biological testing.

Caption: Workflow for Dianemycin analogue discovery.

Conclusion and Future Directions

The discovery and development of novel dianemycin analogues represent a promising frontier in the fight against antimicrobial resistance. By leveraging both semi-synthetic and total synthetic approaches, researchers can generate a diverse library of compounds with potentially improved therapeutic properties. The detailed experimental protocols and data presentation strategies outlined in this guide provide a robust framework for these endeavors. Future work should focus on expanding the diversity of chemical modifications, exploring novel biological targets, and conducting in vivo efficacy and toxicology studies to translate promising lead candidates into clinically viable therapeutics. The continued exploration of the structure-activity relationships of dianemycin and its analogues will be crucial for unlocking the full potential of this important class of antibiotics.

A Comprehensive Technical Guide on the Preliminary Screening of 4'-O-Demethyldianemycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary antimicrobial screening of 4'-O-Demethyldianemycin, a polyether antibiotic. The information compiled herein is intended to support research and development efforts in the field of antibiotic discovery and development.

Introduction

This compound, also known as antibiotic TM-531 B, is a polyether antibiotic produced by the fermentation of Streptomyces hygroscopicus TM-531.[] Like other polyether antibiotics, its mechanism of action is presumed to involve the disruption of ion transport across cellular membranes. Preliminary screenings have focused on its activity against Gram-positive bacteria, which is a characteristic feature of this class of antibiotics.

Quantitative Data Summary

The antimicrobial potency of this compound has been evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The results of these preliminary screenings are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacteria

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus 209P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Staphylococcus aureus 56 (Resistant) | 0.78 |

| Bacillus subtilis ATCC 6633 | 0.39 |

| Bacillus cereus | 0.2 |

| Sarcina lutea ATCC 9341 | 0.39 |

| Corynebacterium paurometabolum | 0.1 |

| Mycobacterium smegmatis ATCC 607 | >100 |

Data sourced from Patent EP0048585A1[2]

Experimental Protocols

The following section details the methodology employed for the preliminary antimicrobial screening of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacteria was determined using the agar (B569324) dilution method.[2]

-

Medium: Heart infusion agar was used as the culture medium for the assay.[2]

-

Inoculum Preparation: The bacterial strains were cultured to prepare an inoculum with a final concentration of 10⁶ Colony Forming Units per milliliter (CFU/ml).[2]

-

Assay Procedure:

-

A series of heart infusion agar plates were prepared, each containing a different concentration of this compound.

-

The surface of each agar plate was inoculated with the standardized bacterial suspension (10⁶ CFU/ml).[2]

-

The plates were incubated under appropriate conditions for bacterial growth.

-

The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the test organism on the agar plate.[2]

-

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

"4'-O-Demethyldianemycin CAS number and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 80118-77-0 | [1] |

| IUPAC Name | sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate | [1] |

| Molecular Formula | C46H75NaO14 | [1] |

| Molecular Weight | 875.06 g/mol | [1] |

| Class | Polyether Antibiotic | [1] |

| Producing Organism | Streptomyces hygroscopicus TM-531 | [1] |

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic, a class of naturally occurring compounds known for their ability to transport cations across lipid membranes. Produced by the fermentation of Streptomyces hygroscopicus TM-531, this compound exhibits activity primarily against Gram-positive bacteria. Its complex molecular structure, featuring multiple heterocyclic rings and a carboxylic acid function, is characteristic of ionophores and underpins its biological activity. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, biological activity, and relevant experimental protocols.

Mechanism of Action and Signaling Pathways

As a polyether ionophore, the primary mechanism of action of this compound involves the disruption of ion gradients across the cell membranes of susceptible bacteria. This process is initiated by the formation of a lipid-soluble complex with cations, which is then shuttled across the cell membrane, dissipating the natural electrochemical potential.

Caption: General mechanism of a polyether ionophore antibiotic.

The disruption of the ion gradient can lead to a cascade of downstream effects, ultimately resulting in bacterial cell death. These effects can include:

-

Alteration of intracellular pH: The transport of cations can be coupled to the movement of protons, leading to changes in the internal pH of the bacterium.

-

Disruption of membrane potential: The dissipation of the ion gradient collapses the membrane potential, which is crucial for cellular processes such as ATP synthesis and nutrient transport.

-

Osmotic imbalance: The uncontrolled movement of ions can lead to osmotic stress and cell lysis.

Biological Activity

This compound is primarily active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically provides a barrier to the passage of large, hydrophobic molecules like polyether antibiotics, rendering them less susceptible.

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively published in readily available literature, the general activity of polyether ionophores is well-established against genera such as Staphylococcus, Streptococcus, and Enterococcus.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces hygroscopicus TM-531

The following is a generalized workflow for the isolation and purification of polyether antibiotics from Streptomyces fermentations. Specific parameters would need to be optimized for this compound.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Fermentation: Culture Streptomyces hygroscopicus TM-531 in a suitable liquid medium under optimal conditions for antibiotic production (e.g., temperature, pH, aeration).

-

Extraction: After an appropriate fermentation period, harvest the culture broth. The mycelium and broth are typically extracted with a water-immiscible organic solvent such as ethyl acetate or butanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components.

-

Bioassay-Guided Fractionation: Fractions collected from the column are tested for antimicrobial activity against a susceptible Gram-positive indicator organism (e.g., Bacillus subtilis or Staphylococcus aureus) to identify the active fractions.

-

Purification: The active fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantified using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Spectroscopic Data

Detailed and publicly available spectroscopic data (NMR, MS) for this compound is limited. For definitive identification and structural confirmation, it is necessary to acquire this data on a purified sample. The expected data would include:

-

¹H and ¹³C NMR: These spectra would reveal the chemical environment of each proton and carbon atom in the molecule, allowing for the assignment of the complex polycyclic structure.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass and molecular formula of the compound. Fragmentation patterns (MS/MS) would provide further structural information.

Conclusion

This compound is a member of the well-established polyether class of antibiotics. Its activity against Gram-positive bacteria is attributed to its ionophoretic properties, which disrupt essential cellular functions. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed mechanism of action, and explore its potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and biological evaluation of this compound.

References

Potential Therapeutic Targets of 4'-O-Demethyldianemycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethyldianemycin, also known as TM-531B, is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. As a member of the polyether ionophore class of antibiotics, its primary mechanism of action is the disruption of ion gradients across the cell membranes of Gram-positive bacteria. While specific therapeutic targets beyond this general mechanism are not extensively documented in publicly available literature, this guide synthesizes the known information about its parent compound, dianemycin, and the broader class of polyether antibiotics to explore potential therapeutic avenues. This document provides a framework for future research by outlining its likely mechanism of action, potential therapeutic applications, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Ionophore Activity

Polyether antibiotics like this compound are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity disrupts the crucial electrochemical gradients necessary for cellular function, leading to cell death.

The proposed mechanism involves the following steps:

-

Complexation: The lipophilic exterior of the this compound molecule allows it to embed within the lipid bilayer of the cell membrane. Its polar interior, rich in oxygen atoms, chelates a specific cation (e.g., K+, Na+).

-

Translocation: The entire complex then diffuses across the membrane, releasing the cation on the other side.

-

Gradient Disruption: This process effectively shuttles ions down their concentration gradient, collapsing the membrane potential and disrupting cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport.

This disruption of ion homeostasis is the primary basis for the potent activity of polyether antibiotics against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

Caption: Figure 1: Proposed Mechanism of Action of this compound as an Ionophore

Potential Therapeutic Targets

Based on the known activities of its parent compound, dianemycin, and the general properties of polyether antibiotics, two primary therapeutic avenues can be proposed for this compound.

Antibacterial Agent for Gram-Positive Infections

The most direct therapeutic application of this compound is as an antibiotic against infections caused by Gram-positive bacteria.

Quantitative Data Summary (Dianemycin)

| Bacterial Type | Susceptibility | Rationale |

| Gram-Positive Bacteria | Susceptible | Lack of a protective outer membrane allows for ionophore access to the cell membrane. |

| Gram-Negative Bacteria | Resistant | The outer membrane acts as a barrier, preventing the ionophore from reaching the inner cell membrane. |

Anti-inflammatory Agent

Dianemycin has demonstrated potent topical anti-inflammatory activity. This suggests that this compound may also possess similar properties, making it a candidate for the development of treatments for inflammatory skin conditions.

Quantitative Data Summary (Dianemycin)

| Compound | Assay | ED₅₀ Value |

| Dianemycin | Croton-oil induced mouse ear edema | 0.8 mg/ear |

| Prednisolone (Control) | Croton-oil induced mouse ear edema | 0.4 mg/ear |

The mechanism of this anti-inflammatory action is not fully elucidated but may be related to the modulation of ion fluxes in inflammatory cells, which can impact signaling pathways involved in the inflammatory response.

Caption: Figure 2: Potential Therapeutic Pathways for this compound

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

-

Caption: Figure 3: Experimental Workflow for MIC Determination

Croton-Oil Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the topical anti-inflammatory potential of a compound.

Materials:

-

This compound

-

Croton oil

-

Acetone (B3395972) (vehicle)

-

Positive control (e.g., Prednisolone)

-

Male ICR mice (25-30 g)

-

Ear punch

Procedure:

-

Animal Acclimatization:

-

House the mice under standard laboratory conditions for at least one week before the experiment.

-

-

Preparation of Test Solutions:

-

Dissolve this compound and the positive control in acetone at various concentrations.

-

Prepare a solution of croton oil in acetone (e.g., 2.5% v/v).

-

-

Induction of Inflammation and Treatment:

-

Apply a defined volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse.

-

Simultaneously, apply the same volume of the test compound solution, positive control, or vehicle to the same ear.

-

-

Assessment of Edema:

-

After a set time (e.g., 4 hours), sacrifice the mice by cervical dislocation.

-

Use a standard ear punch (e.g., 6 mm diameter) to take a biopsy from both the treated (right) and untreated (left) ears.

-

Weigh the ear punches immediately.

-

-

Calculation of Inhibition:

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage inhibition of edema by the test compound is calculated using the following formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

-

Determination of ED₅₀:

-

The ED₅₀ value (the dose that causes 50% inhibition of edema) can be determined by plotting the percentage inhibition against the log of the dose.

-

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics. Its identity as a polyether ionophore strongly suggests a potent antibacterial activity against Gram-positive pathogens. Furthermore, the demonstrated anti-inflammatory properties of its parent compound, dianemycin, open up an additional and exciting avenue for investigation.

Future research should focus on:

-

Quantitative evaluation of antibacterial activity: Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive bacteria, including drug-resistant strains.

-

Elucidation of the anti-inflammatory mechanism: Investigating the specific cellular and molecular targets of this compound in inflammatory pathways.

-

In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound in relevant animal models of infection and inflammation.

A thorough investigation of these areas will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Quantification of 4'-O-Demethyldianemycin

These application notes provide detailed methodologies for the quantitative analysis of 4'-O-Demethyldianemycin in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyether ionophore antibiotic with potential therapeutic applications. Accurate and precise quantification of this compound in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The described method is based on established analytical principles for similar compounds and provides a framework for method development and validation.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following table summarizes representative performance characteristics that a validated HPLC-MS/MS method for a similar analyte might exhibit. These values should be considered as targets during method validation.

| Parameter | Target Value | Description |

| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 50 - 500 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Matrix Effect | 85 - 115% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |

| Extraction Recovery | > 70% | The efficiency of the analyte extraction process from the sample matrix. |

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol details a sensitive and selective method for the quantification of this compound in plasma.

a. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

b. Sample Preparation: Protein Precipitation

-

Thaw plasma samples and the internal standard working solution at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

Vortex and transfer to an HPLC vial for analysis.

c. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

e. Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include the assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix Effect

-

Extraction Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Application Notes and Protocols for the Use of 4'-O-Demethyldianemycin in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. Like other members of its class, it exhibits activity primarily against gram-positive bacteria. This document provides detailed application notes and experimental protocols for the utilization of this compound in antimicrobial assays. The information is intended to guide researchers in evaluating its antimicrobial efficacy, determining its spectrum of activity, and exploring potential synergistic interactions with other antimicrobial agents.

Mechanism of Action

Polyether ionophores like this compound function by inserting into the lipid bilayer of the cell membrane and facilitating the transport of cations across the membrane. This activity disrupts the natural ion gradients essential for various cellular processes, including ATP synthesis, nutrient transport, and maintenance of membrane potential. The disruption of these critical functions ultimately leads to bacterial cell death. The specific ion selectivity of this compound is not well-documented, but polyether ionophores are known to transport monovalent cations such as potassium (K+) and sodium (Na+).

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for its parent compound, dianemycin (B1235674) (also known as nanchangmycin), and another related polyether ionophore, monensin, against common gram-positive pathogens. These values should serve as a reference and starting point for designing experiments with this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Related Polyether Ionophores

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |

| Nanchangmycin (Dianemycin) | Staphylococcus aureus | 0.1 - 0.4 µM | [1] |

| Monensin | Staphylococcus epidermidis (clinical strains) | 1 - 32 | [2] |

| Salinomycin | Staphylococcus epidermidis (clinical strains) | 1 - 32 | [2] |

Note: The activity of ionophores can be influenced by the specific assay conditions, including the composition and pH of the growth medium.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against aerobic gram-positive bacteria.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth only)

-

Sterility control (uninoculated broth with the highest concentration of the compound)

-

Plate reader (600 nm) or visual inspection

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution (appropriately diluted in CAMHB to achieve the desired starting concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control.

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Materials:

-

MIC plate from Protocol 1

-

Sterile Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile saline or PBS

-

Micropipette and sterile tips

Procedure:

-

Subculturing from MIC wells:

-

From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a quadrant of an MHA plate. Be sure to label the quadrants corresponding to the antibiotic concentration.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

Reading the Results:

-

The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum growing on the agar plate (e.g., if the initial inoculum was 1 x 10⁵ CFU/well, then ≤10 colonies would indicate a 99.9% kill).

-

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antibiotic.

Materials:

-

Stock solutions of this compound and a second antibiotic.

-

Materials as listed in Protocol 1.

Procedure:

-

Plate Setup:

-

Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second antibiotic.

-

The result will be a grid where each well contains a unique combination of concentrations of the two drugs.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.

-

Incubate under the same conditions.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive or indifferent effect

-

FICI > 4.0: Antagonism

-

-

Visualizations

Caption: Experimental workflow for antimicrobial assays.

Caption: Proposed mechanism of action for this compound.

References

Cell-Based Assays for Determining the Efficacy of 4'-O-Demethyldianemycin

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "4'-O-Demethyldianemycin" did not yield specific results in initial searches. This document proceeds utilizing "4-Deoxy-ε-pyrromycinone," an anthraquinone (B42736) compound with available data on cell-based efficacy assays, as a representative example. The protocols and methodologies described herein are standard and can be adapted for the evaluation of novel anti-cancer compounds.

Introduction

The evaluation of novel therapeutic agents is fundamental to advancing cancer treatment. Cell-based assays are indispensable tools in the preclinical assessment of a compound's efficacy, providing critical insights into its cytotoxic and cytostatic effects, as well as its mechanism of action. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the anti-cancer properties of 4-Deoxy-ε-pyrromycinone, a promising anthraquinone derivative.[1][2] These assays collectively offer a comprehensive profile of the compound's cellular effects, from inducing cell death to inhibiting proliferation and arresting the cell cycle.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the reported in vitro efficacy of 4-Deoxy-ε-pyrromycinone (4-Deo) against various cancer cell lines.

Table 1: Cytotoxicity of 4-Deoxy-ε-pyrromycinone in Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µg/mL) |

| H22 (Murine Hepatocarcinoma) | CCK8 | ~0.2[2] |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | Not explicitly stated, but significant cytotoxicity observed[2] |

| Caco2 (Human Colorectal Adenocarcinoma) | MTT | Not explicitly stated, but significant cytotoxicity observed[2] |

Table 2: Effects of 4-Deoxy-ε-pyrromycinone on Apoptosis and Cell Cycle in H22 Cells

| Treatment (24h) | Parameter | Observation |

| 0.2 µg/mL 4-Deo | Apoptosis | Induction of cell necrosis[1][2] |

| 0.2 µg/mL 4-Deo | Cell Cycle | Blockage of cells in the S phase[1][2] |

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are foundational in determining the concentration-dependent effects of a compound on cell viability.

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[3]

Materials:

-

Cancer cell lines (e.g., HepG2, Caco2)

-

Complete cell culture medium

-

96-well plates

-

4-Deoxy-ε-pyrromycinone (or test compound)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 4-Deoxy-ε-pyrromycinone in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[3]

The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., H22)

-

Complete cell culture medium

-

96-well plates

-

4-Deoxy-ε-pyrromycinone (or test compound)

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[6]

-

Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6][7]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7]

Apoptosis Assay: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Materials:

-

Treated and untreated cells

-

Flow cytometry tubes

-

Cold PBS

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash cells once with cold PBS and once with 1X Binding Buffer.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of FITC-Annexin V and 5-10 µL of PI solution. Gently vortex the cells.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Materials:

-

Treated and untreated cells

-

Cold PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]

-

Incubation: Incubate on ice for at least 30 minutes.[9]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the samples by flow cytometry.

Visualization of Cellular Pathways and Workflows

Caption: Experimental workflow for evaluating the efficacy of 4-Deoxy-ε-pyrromycinone.

Caption: Anthracycline-induced intrinsic apoptosis pathway.

Caption: Logical relationship of DNA damage leading to S-phase cell cycle arrest.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Deoxy-ε-Pyrromycinone: A Promising Drug/Lead Compound to Treat Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bosterbio.com [bosterbio.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: 4'-O-Demethyldianemycin for Studying Ion Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dianemycin and its Analogs

Dianemycin is a polyether antibiotic produced by Streptomyces hygroscopicus. As a carboxylic ionophore, it functions by forming a lipid-soluble complex with cations, facilitating their transport across biological membranes. This disruption of ion gradients is the basis for its biological activities. Dianemycin is a monocarboxylic acid, and its structure allows it to bind and transport cations. A closely related analog, 19-epi-dianemycin, has had its structure confirmed by X-ray crystallography in a complex with rubidium, indicating a high affinity for alkali metal cations.

The primary mechanism of action for carboxylic ionophores like Dianemycin involves an electrically neutral exchange of a cation (like K

++Potential Applications of 4'-O-Demethyldianemycin

Based on the properties of Dianemycin, the 4'-O-demethylated analog is a valuable tool for investigating:

-

Cation Transport Mechanisms: Elucidating the role of specific chemical moieties in ion binding and transport by comparing its activity to the parent compound.

-

Mitochondrial Function: Studying the impact of ion gradient disruption on mitochondrial respiration and ATP synthesis.

-

Cellular Signaling: Investigating downstream signaling cascades initiated by changes in intracellular ion concentrations.

-

Antimicrobial and Anticancer Research: Evaluating its potential as a therapeutic agent, as polyether ionophores are known for their cytotoxicity against various pathogens and cancer cell lines.

Physicochemical and Biological Properties of Dianemycin

The following table summarizes the known properties of Dianemycin. These values can serve as a baseline for comparative studies with this compound.

| Property | Value / Description |

| Compound Type | Polyether antibiotic, Carboxylic ionophore |

| Molecular Formula (Free Acid) | C47H78O14 |

| Molecular Formula (Sodium Salt) | C47H77O14Na |

| Biological Source | Streptomyces hygroscopicus |

| Primary Mechanism of Action | Cation/Proton antiport |

| Known Biological Activities | Antibacterial (Gram-positive and anaerobic bacteria), Coccidiostatic, Topical anti-inflammatory |

| Toxicity | Polyether ionophores are generally cytotoxic and not used in human medicine. |

Visualizing the Mechanism and Workflows

Proposed Mechanism of Ion Transport

The following diagram illustrates the proposed mechanism of action for a carboxylic ionophore like Dianemycin.

Application of 4'-O-Demethyldianemycin in Antiviral Research: No Data Available

Despite a comprehensive search of available scientific literature and databases, no research or publications were identified regarding the application of 4'-O-Demethyldianemycin in antiviral research.

Our investigation included searches for the antiviral activity of this compound, its mechanism of action against viruses, and any studies involving its use in viral replication experiments. Furthermore, searches were conducted on the parent compound, Dianemycin, to ascertain if any derivatives have been explored for antiviral applications.

The search results confirm the existence of this compound as a polyether antibiotic produced by Streptomyces hygroscopicus with known activity against gram-positive bacteria.[] However, there is a complete absence of data in the public domain detailing any investigation into its potential antiviral properties.

Therefore, we are unable to provide the requested Application Notes, Experimental Protocols, and visualizations for the use of this compound in antiviral research. The core requirements of data presentation, detailed methodologies, and signaling pathway diagrams cannot be fulfilled due to the lack of foundational research in this specific area.

Researchers, scientists, and drug development professionals interested in novel antiviral agents may consider this a potential area for exploratory research. However, at present, there is no established body of work to support the creation of the detailed documentation requested.

References

Application Notes and Protocols for In Vivo Evaluation of 4'-O-Demethyldianemycin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4'-O-Demethyldianemycin is a novel ionophore antibiotic belonging to the polyether class of natural products. Like other carboxylic ionophores, its proposed mechanism of action involves the transport of cations across biological membranes, leading to the disruption of transmembrane ion concentration gradients in susceptible microorganisms.[1][2] This disruption of cellular homeostasis, particularly in Gram-positive bacteria which lack a protective outer membrane, results in cell death.[1][3] Due to the potential for toxicity associated with ionophores, a thorough preclinical in vivo evaluation is critical to determine the therapeutic window and establish a safety profile.[4][5]

These application notes provide a comprehensive set of generalized protocols for the in vivo evaluation of this compound. The methodologies described for determining the Maximum Tolerated Dose (MTD), pharmacokinetic profile, and in vivo efficacy in murine infection models are based on established practices in preclinical antibiotic research.[6][7][8][9]

Disclaimer: As of the date of this document, there is no publicly available in vivo data specifically for this compound. The data presented herein is hypothetical and for illustrative purposes only . Researchers must adapt these protocols based on the specific physicochemical properties of the compound and adhere to all institutional and national guidelines for the care and use of laboratory animals.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity or mortality in mice following a single administration.[10][11] This information is crucial for selecting dose levels for subsequent efficacy and pharmacokinetic studies.[8]

Experimental Protocol: Single-Dose MTD Study

-

Animal Model: Use specific pathogen-free female BALB/c mice, 6-8 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize mice for at least 7 days before the experiment.

-

Groups: Assign 3-5 mice per dose group.

-

Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile saline). The formulation should be sterile-filtered.

-

Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., intravenous or intraperitoneal injection). Start with a low dose and escalate in subsequent groups (e.g., 10, 25, 50, 100, 200 mg/kg).[12] A vehicle control group must be included.

-

Monitoring: Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress), body weight changes, and any mortality.[8]

-

Endpoint: The MTD is defined as the highest dose that causes no mortality and results in reversible, acceptable clinical signs of toxicity (e.g., less than 15% body weight loss from which the animals recover).[11]

Data Presentation: Hypothetical MTD Study Results

| Dose Group (mg/kg) | Administration Route | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | Maximum Mean Body Weight Loss (%) | MTD Determination |

| Vehicle Control | Intravenous (IV) | 5 | 0/5 | No observable signs | < 2% | - |

| 25 | Intravenous (IV) | 5 | 0/5 | No observable signs | 2.5% | Tolerated |

| 50 | Intravenous (IV) | 5 | 0/5 | Mild, transient lethargy at 1-2h | 4.8% | MTD |

| 100 | Intravenous (IV) | 5 | 1/5 | Moderate lethargy, ruffled fur | 16.2% | Not Tolerated |

| 200 | Intravenous (IV) | 5 | 4/5 | Severe lethargy, ataxia | >20% | Not Tolerated |

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents. This is essential for understanding drug exposure and designing effective dosing regimens for efficacy studies.[9][13]

Experimental Protocol: Single-Dose PK Study in Rats

-

Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins to facilitate serial blood sampling. Acclimatize animals post-surgery.

-

Groups: Assign at least 3-4 rats per administration route.[13]

-